Tetramethylphosphonium bromide

Beschreibung

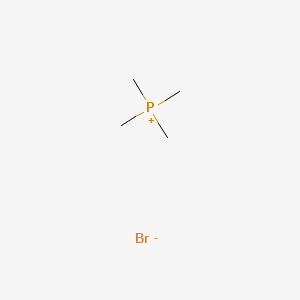

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetramethylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXFOCMYRCGSMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326796 | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-28-2 | |

| Record name | Phosphonium, tetramethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Tetramethylphosphonium Bromide

The formation of this compound and its derivatives can be achieved through several distinct synthetic routes, ranging from traditional reactions to more advanced mechanochemical and electrochemical methods.

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, represents a solvent-free approach to preparing phosphonium (B103445) salts. smolecule.comrasayanjournal.co.in This technique is noted for its potential to reduce solvent waste, thereby aligning with green chemistry principles. rasayanjournal.co.in Research has explored the use of vibrational mills for reactions involving this compound. nih.gov For instance, a mechanochemical attempt to synthesize tetramethylphosphonium borohydride (B1222165) was conducted by milling this compound with lithium borohydride in a stainless steel vessel under an argon atmosphere. nih.govmdpi.com The process involved alternating periods of milling and rest to prevent overheating and potential thermal decomposition of the products. nih.gov

Ion metathesis, or salt exchange, is a common and versatile method for preparing new phosphonium salts from an existing one, such as this compound. This pathway allows for the derivatization of the tetramethylphosphonium cation by exchanging its bromide anion with a different anion. This strategy is particularly useful when direct synthesis is challenging. nih.govmdpi.com

Examples of derivatization via ion metathesis include:

Synthesis of Borohydrides: Tetramethylphosphonium borohydride has been successfully synthesized via an ion metathesis reaction in a weakly-coordinating aprotic environment. nih.govmdpi.com

Synthesis of Sulfates and Hydrogen Sulfates: A series of sulfates and hydrogen sulfates containing the tetramethylphosphonium cation have been prepared from this compound through ion exchange reactions. researchgate.netresearchgate.net

Synthesis of Complex Anion Salts: The reaction of this compound with lithium salts of complex anions, such as Li[Al(OC(CF₃)₃)₄], in a water/acetone solvent mixture yields new phosphonium derivatives after crystallization. nih.gov

This method's utility lies in the broad applicability and the ability to access a wide range of phosphonium salts with varied properties by simply altering the anion source. researchgate.net

Electrochemical synthesis is an emerging green and efficient method for preparing various organophosphorus compounds, including phosphonium salts. beilstein-journals.org This approach avoids the need for chemical oxidants or catalysts and can often be performed at room temperature. rsc.org Research has demonstrated the electrochemical synthesis of π-conjugated phosphonium salts through an oxidative intramolecular annulation of aryl phosphine (B1218219) compounds. rsc.org The mechanism for the electrosynthesis of some phosphonium salts involves the generation of radical cations (R₃P+•) at the anode, which then react to form the final product. researchgate.net While not always applied directly to the synthesis of simple tetraalkylphosphonium salts like this compound, these electrochemical methods represent an important advancement in phosphonium salt chemistry, offering high functional group tolerance and the potential for gram-scale production. rsc.orgnottingham.ac.uk

Precursors and Reactants in this compound Synthesis

The most direct and standard method for synthesizing this compound is the quaternization reaction between trimethylphosphine (B1194731) and methyl bromide. In this nucleophilic substitution reaction, the phosphorus atom of the tertiary phosphine attacks the electrophilic methyl group of the alkyl halide, forming a stable carbon-phosphorus bond and yielding the quaternary phosphonium salt. An alternative, though less common, pathway involves the reaction of white phosphorus with an alkyl halide under high-temperature conditions. google.com

| Precursor / Reactant | Role in Synthesis | Chemical Formula |

| Trimethylphosphine | Nucleophilic phosphine source | P(CH₃)₃ |

| Methyl Bromide | Alkylating agent | CH₃Br |

| White Phosphorus | Alternative phosphorus source | P₄ |

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for its use as a reagent. Key parameters that can be controlled include stoichiometry, reaction conditions, and purification methods.

Stoichiometric Control: Using a stoichiometric excess of the alkylating agent, methyl bromide, can help drive the quaternization reaction to completion.

Anhydrous Conditions: Maintaining a moisture-free environment is important to prevent side reactions and ensure the purity of the final product.

Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC) can be employed to track the progress of the reaction and determine the optimal reaction time.

Purification: After the reaction is complete, byproducts are typically removed through vacuum filtration. The final product can be further purified by recrystallization from an appropriate solvent, such as tetrahydrofuran (B95107) (THF), or by using column chromatography.

Industrial Process Optimization: In gas-phase industrial preparations of the related tetramethylphosphonium chloride, optimization involves passing the gaseous reactants over an active carbon catalyst at elevated temperatures (e.g., 270-280°C) to achieve high yields (85-91%). google.com

| Parameter | Method for Optimization | Purpose |

| Yield | Use of stoichiometric excess of methyl bromide; Catalysis (e.g., active carbon). google.com | To drive the reaction to completion and maximize product formation. |

| Purity | Maintain anhydrous conditions; Purification by recrystallization or column chromatography. | To remove byproducts and isolate the pure phosphonium salt. |

| Reaction Control | Monitoring via Thin-Layer Chromatography (TLC). | To determine the endpoint of the reaction and prevent over-reaction or decomposition. |

Green Chemistry Perspectives in this compound Synthesis

Adopting green chemistry principles in the synthesis of phosphonium salts aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in

Electrochemical Synthesis: As discussed, this method is inherently green as it often operates at room temperature without the need for chemical catalysts or hazardous oxidizing agents. beilstein-journals.orgrsc.org

Mechanochemical Synthesis: By eliminating the need for bulk solvents, mechanochemistry significantly reduces the generation of volatile organic compound (VOC) waste, making it a cleaner synthetic route. rasayanjournal.co.in

Alternative Reagents and Catalysts: Research into phosphonium-based ionic liquids has explored their synthesis and application. rsc.org The development of protocols using safer and more sustainable catalysts, such as ionic liquids themselves, can contribute to greener processes. mdpi.com

Visible Light-Induced Synthesis: Recent advancements have explored the use of visible light to drive the synthesis of phosphonium salts, offering a potentially energy-efficient and environmentally benign alternative. evitachem.com

| Green Approach | Principle | Advantage |

| Electrochemical Synthesis | Uses electrical energy to drive reactions. rsc.org | Reduces need for chemical oxidants/catalysts; often performed under mild conditions. beilstein-journals.orgrsc.org |

| Mechanochemical Synthesis | Uses mechanical force instead of solvents. rasayanjournal.co.in | Eliminates or reduces solvent waste; high energy efficiency. |

| Visible Light-Induced Synthesis | Uses light as an energy source. evitachem.com | Sustainable energy source; potential for high selectivity. |

Advanced Spectroscopic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction Analyses of Tetramethylphosphonium Bromide and its Derivatives

The crystal structure of a compound describes the ordered arrangement of its constituent ions or molecules in a crystal lattice. For ionic compounds like phosphonium (B103445) salts, the structure is a repeating array of cations and anions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit distinct physical properties. In the study of phosphonium salts, polymorphism has been observed, for instance, in triphenylmethylphosphonium triiodide, where multiple crystalline forms have been isolated. The formation of different polymorphs can be influenced by factors such as solvent and temperature, leading to variations in the packing arrangements of the ions.

Studies on derivatives like TPPB have revealed the formation of solvated crystals, where solvent molecules are incorporated into the crystal lattice. For example, TPPB can crystallize as a dihydrate (TPPB·2H₂O) or as a dichloromethane (B109758) solvate (TPPB·CH₂Cl₂), each possessing a unique crystal structure.

The unit cell is the smallest repeating unit of a crystal lattice. It is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure.

For example, the dihydrate form of tetraphenylphosphonium (B101447) bromide (TPPB·2H₂O) has been characterized by single-crystal X-ray diffraction. Its crystal structure belongs to the orthorhombic system with the space group Pnma. In contrast, the dichloromethane solvate crystallizes in the monoclinic system with the space group P2₁/n. The specific unit cell parameters for these derivatives provide a quantitative description of their crystal lattices.

Interactive Table: Crystal Data for Tetraphenylphosphonium Bromide (TPPB) Derivatives

This table presents crystallographic data for two solvated forms of TPPB, illustrating how the crystal system, space group, and unit cell parameters can vary.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| TPPB·2H₂O | C₂₄H₂₄BrPO₂ | Orthorhombic | Pnma | 16.2842 | 10.8087 | 12.6638 | 90 | 90 | 90 |

| TPPB·CH₂Cl₂ | C₂₅H₂₂BrCl₂P | Monoclinic | P2₁/n | 10.3525 | 16.925 | 13.4858 | 90 | 95.727 | 90 |

Data sourced from Wang et al. (2017). nih.gov

The crystal packing of phosphonium salts is governed by a variety of intermolecular interactions. In the solid state, the symmetrical phosphonium cations and their counter-anions self-assemble into ordered structures. The stability of these arrangements is dictated by forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ³¹P.

The tetramethylphosphonium cation, [(CH₃)₄P]⁺, can be readily characterized by multinuclear NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the twelve equivalent protons of the four methyl groups. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H).

¹³C NMR: The carbon-13 NMR spectrum would similarly display a doublet for the four equivalent methyl carbons, resulting from coupling to the central phosphorus atom (¹JP-C).

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds due to its 100% natural abundance and wide chemical shift range. The ³¹P NMR spectrum of the tetramethylphosphonium cation shows a single resonance, typically observed around +24.4 ppm (relative to 85% H₃PO₄). science-and-fun.de This signal is split into a multiplet in a proton-coupled spectrum due to the twelve adjacent protons. In the solid state, ³¹P Magic Angle Spinning (MAS) NMR can be employed to obtain high-resolution spectra of powdered samples, providing insights into the local environment of the phosphorus atom within the crystal lattice. rsc.org

NMR titration is a key method for studying non-covalent interactions and determining the binding affinity between a host molecule and a guest ion in solution. This technique has been effectively used to investigate the encapsulation of the tetramethylphosphonium (TMP) cation by larger host molecules like resorcinarenes and pyrogallarenes. chemicalbook.comchemicalbook.com

In these studies, the ¹H NMR spectrum of the host molecule is monitored as increasing amounts of this compound are added. The binding of the TMP cation inside the host's cavity causes noticeable changes in the chemical shifts of the host's protons. By analyzing these changes, it is possible to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 host-guest ratio) and to calculate the association constant (Kₐ), which quantifies the strength of the interaction. chemicalbook.comchemicalbook.com

Research has shown that the TMP cation can be encapsulated within a dimeric capsule formed by two resorcinarene (B1253557) or pyrogallarene molecules. chemicalbook.comchemicalbook.com NMR titration experiments conducted in methanol-d₄ revealed that the association constants for complexes with pyrogallarenes are significantly higher than those with resorcinarenes, indicating a stronger binding interaction. chemicalbook.com

Interactive Table: Association Constants for Tetramethylphosphonium (TMP) Encapsulation

This table shows the association constants (Kₐ) for the 1:1 complexes formed between the TMP cation and various resorcinarene and pyrogallarene hosts, as determined by ¹H NMR titration in methanol-d₄.

| Host Molecule | Complex | Association Constant (Kₐ) in M⁻¹ |

| Resorcinarene 2 | TMP@2 | 130 ± 10 |

| Pyrogallarene 4 | TMP@4 | 390 ± 37 |

Data sourced from Beyeh et al. (2008). chemicalbook.com

These studies demonstrate the utility of NMR spectroscopy not only in confirming the structure of the tetramethylphosphonium cation but also in quantifying its dynamic interactions with other molecules, which is fundamental to the field of supramolecular chemistry. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (Raman and FTIR) for Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for characterizing the molecular structure of this compound. These two methods are complementary; a molecular vibration that is strong in Raman scattering may be weak or absent in IR absorption, and vice versa. edinst.comdtic.mil This is governed by selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com

Key vibrational bands for the tetramethylphosphonium cation have been assigned through comparative studies of related pnikogenonium ions. The table below summarizes some of the characteristic vibrational modes and their approximate frequencies.

Table 1: Characteristic Vibrational Frequencies for the Tetramethylphosphonium Cation

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Description |

|---|---|---|---|

| ν(CH₃) | 2980 - 3050 | Raman/IR | Asymmetric and symmetric C-H stretching of the methyl groups. |

| δ(CH₃) | 1440 - 1480 | Raman/IR | Asymmetric and symmetric C-H bending (deformation) of the methyl groups. |

| ρ(CH₃) | ~900 - 1000 | Raman/IR | Methyl group rocking modes. |

| ν(PC₄) | ~650 - 780 | Raman/IR | Asymmetric and symmetric stretching of the phosphorus-carbon bonds. Symmetric stretches are typically stronger in Raman spectra. spectroscopyonline.com |

| δ(PC₄) | < 400 | Raman | Deformation and bending modes of the entire PC₄ tetrahedral skeleton. These low-frequency modes are often more accessible by Raman spectroscopy. libretexts.org |

The presence and position of these bands in the IR and Raman spectra of a sample confirm the integrity of the tetramethylphosphonium cation.

X-ray Photoelectron Spectroscopy (XPS) in Surface and Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. caltech.edu The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. researchgate.net

For this compound, XPS can be used to:

Confirm Elemental Composition: Detect the presence of phosphorus (P), carbon (C), and bromine (Br) on a surface.

Determine Chemical States: The high-resolution spectrum for each element can reveal its oxidation state and bonding environment. This is particularly useful for the bromide anion. The binding energy of the Br 3d core level for an ionic bromide (Br⁻) is significantly different from that of covalently bonded bromine (e.g., in a C-Br bond). Studies on various bromine-containing compounds show that the Br 3d₅/₂ peak for ionic/chemisorbed bromide typically appears in the range of 67-69 eV, whereas C-Br bonds appear at higher binding energies, around 69.5-71 eV. unive.it

Analyze Surface Interactions: In catalytic studies, this compound might be used as a phase-transfer catalyst or a surface modifier. XPS can analyze the interaction of the salt with a catalyst surface, showing how the phosphonium cation or bromide anion adsorbs onto or reacts with the material. acs.org

The expected binding energies for the elements in this compound are summarized in the table below. These values are approximate and can shift slightly depending on the specific chemical environment and instrument calibration.

Table 2: Expected Core-Level Binding Energies for this compound in XPS

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Phosphorus | P 2p | ~132 - 134 | Confirms the +5 oxidation state of phosphorus in the phosphonium cation. particletechlabs.com |

| Carbon | C 1s | ~285 - 286 | Represents the carbon atoms in the methyl groups bonded to the positively charged phosphorus. |

| Bromine | Br 3d | ~68 - 69 | Characteristic of the bromide anion (Br⁻), distinguishing it from covalent or oxidized bromine species. unive.it |

Thermal Analysis Techniques (TGA/DSC) in Stability and Decomposition Research

Thermal analysis techniques are crucial for determining the stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. ctherm.comiitk.ac.in Used together, they provide a comprehensive picture of thermal events like melting, crystallization, and decomposition. escholarship.org

For quaternary phosphonium salts like this compound, thermal decomposition is a key characteristic. The stability of phosphonium salts is influenced by the nature of both the cation and the anion. researchgate.netuchile.cl The typical decomposition pathway for many phosphonium halides involves nucleophilic attack by the halide anion on one of the alkyl groups of the cation. uchile.cl

In the case of this compound, the expected primary decomposition reaction is: (CH₃)₄P⁺Br⁻ → (CH₃)₃P + CH₃Br

This reaction involves the bromide anion attacking a methyl group, leading to the formation of volatile trimethylphosphine (B1194731) and methyl bromide.

A TGA/DSC analysis of this compound would be expected to show the following:

TGA Curve: A stable baseline with no mass loss until the onset of decomposition. This would be followed by a sharp, single-step mass loss corresponding to the complete volatilization of the decomposition products (trimethylphosphine and methyl bromide).

DSC Curve: An endothermic peak corresponding to the melting of the salt, if it melts before decomposing. The decomposition process itself could be either endothermic or exothermic, which would be indicated by a corresponding peak in the DSC curve occurring in the same temperature range as the mass loss observed in the TGA.

While specific decomposition temperatures can vary based on factors like heating rate and atmosphere, studies on related phosphonium salts provide a general range for their thermal stability. researchgate.netuchile.cl

Table 3: Summary of Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Observation |

|---|---|---|

| Melting | DSC | An endothermic peak indicating a solid-to-liquid phase transition. |

| Decomposition | TGA | A significant, single-step mass loss as the compound degrades into volatile products. |

| Decomposition | DSC | An endothermic or exothermic peak concurrent with the mass loss in TGA, indicating the heat of decomposition. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the tetramethylphosphonium ([P(CH₃)₄]⁺) cation, the key component of Tetramethylphosphonium bromide.

DFT calculations have been employed to determine the optimized geometry and electronic properties of the tetramethylphosphonium cation, both as an isolated ion and within different chemical environments. For instance, studies on tetramethylphosphonium borohydride (B1222165) used DFT with the PBE functional and Tkatchenko–Scheffler dispersive corrections to optimize its crystal structure. nih.govmdpi.com These calculations provided insights into molecular volume, the stability of different structural phases under pressure, and the distances of interatomic contacts, such as the shortest B-H···H-C contacts. nih.govmdpi.com The computed molecular volume and bond distances showed reasonable agreement with experimental data derived from crystallography. nih.gov

Further DFT studies have investigated the interaction of the tetramethylphosphonium cation as part of an ionic liquid pair with surfaces like silica (B1680970) (α-SiO₂). researchgate.netaip.orgdiva-portal.org These studies, using dispersion-corrected DFT, are crucial for understanding the physisorption processes at interfaces. researchgate.netaip.orgdiva-portal.org The calculations help in ascertaining the nature of the binding, which includes strong ionic interactions between the cation and its counter-anion, as well as weaker physical binding to the surface. researchgate.netdiva-portal.org The electronic structure analysis from these simulations reveals how the cation interacts with hydroxylated surfaces, for instance, through weak C-H···O hydrogen bonds. aip.org

DFT has also been used to explore the role of the tetramethylphosphonium cation in modifying clay minerals. In a study on atrazine (B1667683) immobilization in smectites, DFT calculations showed that the [P(CH₃)₄]⁺ cation forms weak hydrogen bonds between its C–H groups and the basal surface oxygen atoms of the clay layers. proquest.com

Table 1: Selected DFT Calculation Parameters and Findings for Tetramethylphosphonium-containing Systems

| System Studied | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| [(CH₃)₄P]BH₄ | GGA with PBE functional and Tkatchenko–Scheffler dispersive correction | Optimized crystal structure, calculated molecular volumes, determined shortest interatomic contacts (e.g., B-H···H-C). | nih.govmdpi.com |

| [P(CH₃)₄]⁺ paired with [BOB]⁻ on α-SiO₂ surfaces | Dispersion-corrected DFT (PBE-D3) | Characterized strong ionic binding between ions and weaker physical binding to the surface; identified weak C-H···O interactions. | researchgate.netaip.orgdiva-portal.org |

Computational Modeling of Interlayer Structures in Composite Materials

Computational modeling is essential for understanding how organic cations like tetramethylphosphonium intercalate into layered materials such as clays (B1170129), forming composite materials with modified properties. These organoclays are used in applications like adsorption and environmental remediation.

A study combining DFT and experimental methods investigated the immobilization of the herbicide atrazine in montmorillonite (B579905) and beidellite (B77351) clays modified by the tetramethylphosphonium (TMP) cation. proquest.com The calculations revealed that the presence of the TMP cation increased the fixation of atrazine within the interlayer space of the smectites. The computational models showed that the TMP cation and the atrazine molecule arrange themselves in a relatively flat orientation within the clay galleries, interacting with the clay's basal oxygen surface through weak hydrogen bonds. proquest.com These theoretical findings were crucial for interpreting experimental FTIR spectra and understanding the stability of the intercalated structures at a molecular level. proquest.com

While detailed studies on tetramethylphosphonium are specific, related research on larger phosphonium (B103445) salts provides analogous insights. For example, DFT calculations on montmorillonite intercalated with the tetrabutylphosphonium (B1682233) (TBP) cation showed it prefers a quasi-planar arrangement in the interlayer space, stabilized by weak hydrogen bonds. cambridge.org This work supports the models proposed for the smaller tetramethylphosphonium cation, highlighting a common mode of interaction for phosphonium cations within clay interlayers. cambridge.org

Table 2: Findings from Computational Modeling of Tetramethylphosphonium in Clay Interlayers

| Composite System | Computational Method | Key Insights on Interlayer Structure | Reference |

|---|---|---|---|

| Atrazine-TMP-Montmorillonite | DFT-D3 | TMP cation facilitates the fixation of atrazine. | proquest.com |

| Atrazine-TMP-Beidellite | DFT-D3 | TMP cation and atrazine form a flat arrangement in the interlayer space. | proquest.com |

| TMP-Smectite | DFT | Cation interacts with the basal oxygen atoms of the clay surface via weak C-H···H bonds. | proquest.com |

Mechanistic Insights via Computational Simulations of Reaction Pathways

In Silico Investigations of Ion Recognition and Host-Guest Chemistry

In silico methods are pivotal in the field of supramolecular chemistry to study the non-covalent interactions that govern ion recognition and the formation of host-guest complexes. The tetramethylphosphonium cation has been the subject of several such computational investigations, exploring how it is recognized and encapsulated by various synthetic host molecules.

One study focused on tetra-phosphonate calix nih.govpyrrole cavitands as multitopic receptors for ion pairs, specifically selecting tetramethylphosphonium chloride as a target. scispace.com The research, which included NMR titration experiments and X-ray crystallography, was complemented by computational studies to understand the structure and thermodynamics of the host-guest complex. These cavitands, featuring a cavity lined with P=O groups, can bind the tetramethylphosphonium cation through electrostatic interactions. scispace.com

Resorcin nih.govarenes are another class of host molecules known to form capsular assemblies that can encapsulate guests. Computational studies, alongside experimental work, have shown that hexameric resorcinarene (B1253557) capsules can readily encapsulate tetramethylphosphonium cations. nih.govacs.org The stability of these complexes is governed by a combination of factors including cation–π interactions between the positively charged guest and the electron-rich aromatic walls of the host.

Furthermore, molecular dynamics (MD) simulations have been used to study the recognition of phosphonium analogues of biologically important molecules. In one such study, a trimethylphosphonium derivative, a close analogue of the tetramethylphosphonium cation, was investigated for its binding to histone reader proteins. nih.govsdu.dk These simulations provided a dynamic view of how the phosphonium group fits into the aromatic cage of the protein's binding pocket, mimicking its natural trimethyllysine counterpart. nih.govsdu.dk

Table 3: Host-Guest Systems Involving the Tetramethylphosphonium Cation Studied Computationally

| Host Molecule | Guest Ion | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Tetra-phosphonate calix nih.govpyrrole cavitands | Tetramethylphosphonium chloride | Not specified, complements experimental data | Receptor functions as a multitopic binder for the ion pair. | scispace.com |

| Hexameric Resorcin nih.govarene Capsules | Tetramethylphosphonium cation | Not specified, supports experimental observation | Stable encapsulation within the host capsule. | nih.govacs.org |

Catalytic Applications and Mechanistic Investigations

Tetramethylphosphonium Bromide as a Phase Transfer Catalyst (PTC)

This compound is a quaternary phosphonium (B103445) salt that finds application as a phase transfer catalyst (PTC). littleflowercollege.edu.in Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comwikipedia.org The PTC, such as this compound, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. wikipedia.orgscienceinfo.com This methodology often leads to faster reaction rates, higher yields, fewer byproducts, and milder reaction conditions, reducing the need for expensive or hazardous organic solvents. dalalinstitute.com The utility of phosphonium salts as PTCs is well-established, and they are crucial in various industrial applications for the synthesis of chemicals and pharmaceuticals. phasetransfercatalysis.comvestachem.com

The mechanism of phase transfer catalysis by phosphonium salts, like this compound, is a cornerstone of its utility. This process allows for the reaction between reagents that are otherwise separated by a phase barrier. scienceinfo.com The catalyst, a quaternary phosphonium salt (Q⁺X⁻), facilitates the transfer of an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. operachem.comscribd.com

The primary mechanism by which phosphonium salt catalysts operate is known as the "Extraction Mechanism". fzgxjckxxb.com In this process, the lipophilic cation of the phosphonium salt (Q⁺) pairs with an anion (Y⁻) from the aqueous phase, extracting it into the organic phase. fzgxjckxxb.comwiley-vch.de The bulky organic groups on the phosphorus atom render the cation soluble in the organic phase, allowing it to transport the anion across the phase boundary. scienceinfo.com

A key aspect of this mechanism is "anion activation." In the aqueous phase, anions are heavily solvated by water molecules, which reduces their nucleophilicity. When the phosphonium cation transports the anion into the organic phase, the anion is significantly less solvated, or "naked". operachem.com This leads to a substantial increase in its reactivity. operachem.com The bond between the large, polarizable phosphonium cation and the anion is weaker than the interaction between a small metal cation (like Na⁺) and the anion, further enhancing the anion's nucleophilicity. phasetransfercatalysis.com This activation is a critical function of the phase-transfer catalyst, enabling reactions that would otherwise be extremely slow. fzgxjckxxb.com

The general cycle of the extraction mechanism can be summarized in the following steps:

Anion exchange at the aqueous-organic interface, where the phosphonium halide (Q⁺X⁻) exchanges its anion for the reactant anion (Y⁻) from the aqueous phase to form the ion pair Q⁺Y⁻. fzgxjckxxb.com

The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase. fzgxjckxxb.com

In the organic phase, the activated anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY) and a new phosphonium salt (Q⁺X⁻). fzgxjckxxb.com

The phosphonium salt (Q⁺X⁻) then returns to the aqueous phase or the interface to start another catalytic cycle. littleflowercollege.edu.infzgxjckxxb.com

| Step | Description | Location |

| 1 | Anion Exchange | Aqueous-Organic Interface |

| 2 | Phase Transfer | Interface to Organic Phase |

| 3 | Organic Reaction | Organic Phase |

| 4 | Catalyst Regeneration | Organic Phase to Interface |

Phase transfer catalysis can be conducted in two primary modes: liquid-liquid (L-L) and solid-liquid (S-L) systems. researchgate.net

Liquid-Liquid Phase Transfer Catalysis (L-L PTC): This is the more conventional mode, where the reaction system consists of two immiscible liquid phases, typically an organic solvent and water. cambridge.org The organic substrate is dissolved in the organic phase, while the nucleophile (often an inorganic salt) is dissolved in the aqueous phase. dalalinstitute.com The phosphonium salt catalyst facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase. cambridge.org L-L PTC is widely used in numerous industrial processes. jetir.org

Solid-Liquid Phase Transfer Catalysis (S-L PTC): In this mode, the reaction system comprises a liquid organic phase and a solid phase. The organic substrate is dissolved in the organic solvent, while the nucleophile is a solid salt. jetir.org The phosphonium salt catalyst facilitates the transfer of the anion from the solid surface into the organic phase. phasetransfercatalysis.com S-L PTC can offer several advantages over L-L PTC, including potentially higher reaction rates and greater selectivity, as the absence of water can lead to a more reactive, non-hydrated anion. jetir.orgphasetransfercatalysis.com This mode can also simplify work-up procedures.

| Mode | Phase 1 | Phase 2 | Catalyst Role | Advantages |

| Liquid-Liquid (L-L) | Organic Liquid | Aqueous Liquid | Transfers anion from aqueous to organic phase | Widely applicable, well-understood |

| Solid-Liquid (S-L) | Organic Liquid | Solid Salt | Transfers anion from solid to organic phase | Higher rates, higher selectivity, no water |

Phosphonium salts, including this compound, are effective catalysts for a variety of organic transformations. vestachem.com They are instrumental in facilitating reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.org The reaction involves a phosphorus ylide, which is typically generated by the deprotonation of a phosphonium salt. libretexts.org this compound can serve as a precursor to the corresponding ylide, methylenetrimethylphosphorane, upon treatment with a strong base. wikipedia.org

While the Wittig reaction itself is not always catalytic in the phosphonium salt, phase transfer catalysis can be employed in the generation of the ylide. mnstate.edu In a two-phase system (e.g., dichloromethane (B109758) and concentrated aqueous sodium hydroxide), the phosphonium salt resides in the aqueous phase where it is deprotonated at the interface. The resulting neutral ylide is soluble in the organic phase and can then react with the aldehyde or ketone. mnstate.edu This phase-transfer approach avoids the need for strictly anhydrous conditions and strong, expensive bases like butyl lithium. mnstate.edu

| Reaction | Reactants | Reagent | Product | Catalyst Role |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Salt | Base | Alkene, Phosphine (B1218219) Oxide | Precursor to the ylide; PTC can facilitate ylide formation |

The formation of carbon-heteroatom bonds is a fundamental process in the synthesis of numerous important organic molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov Phase transfer catalysis using phosphonium salts is a valuable tool for these transformations. vestachem.com

Fluorination: The introduction of fluorine into organic molecules can significantly alter their biological properties. nih.gov Nucleophilic fluorination, involving the displacement of a leaving group by a fluoride ion, is a common method for C-F bond formation. rsc.org However, the fluoride ion is often highly solvated in protic solvents, reducing its nucleophilicity. PTCs like phosphonium salts can extract fluoride ions from an aqueous or solid source (e.g., KF) into an organic phase, creating a more reactive "naked" fluoride for substitution reactions. nih.govnih.gov

Amination: The formation of C-N bonds is crucial for the synthesis of a vast array of nitrogen-containing compounds. mit.edu PTC can facilitate the N-alkylation of amines. In a typical PTC system, an amine can be deprotonated by a base in the aqueous phase, and the resulting anion is transferred to the organic phase by the phosphonium catalyst to react with an alkyl halide. nih.govorganic-chemistry.org This method can be more efficient and selective than traditional methods. nih.gov

Etherification: Ether synthesis, such as the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org PTC is highly effective for this transformation. An alcohol can be deprotonated by a base (e.g., NaOH) in the aqueous phase to form an alkoxide. The phosphonium salt then transports the alkoxide into the organic phase where it reacts with the alkyl halide to form the ether. researchgate.netnih.gov This approach is widely used due to its mild conditions and high efficiency. organic-chemistry.org

| C-X Bond Formation | Nucleophile Source | Catalyst Function | Example Product |

| Fluorination | KF, CsF | Transfers F⁻ to organic phase | Alkyl Fluoride |

| Amination | Amine + Base | Transfers R₂N⁻ to organic phase | Tertiary Amine |

| Etherification | Alcohol + Base | Transfers RO⁻ to organic phase | Ether |

Application in Organic Transformations

Nucleophilic Aromatic Substitution Reactions

While specific studies detailing the use of this compound as a catalyst for nucleophilic aromatic substitution (SNAr) reactions are not extensively documented in the reviewed literature, the broader class of quaternary phosphonium salts is well-established for their role as phase-transfer catalysts (PTCs) in such transformations ijirset.comalfachemic.com. Phase-transfer catalysis is crucial when the nucleophile (often an inorganic salt, soluble in an aqueous phase) and the aromatic substrate (typically soluble in an organic phase) are immiscible ijirset.comspcmc.ac.in.

The general mechanism of phase-transfer catalyzed nucleophilic aromatic substitution involves the quaternary phosphonium cation forming an ion pair with the nucleophilic anion. This lipophilic ion pair is then able to migrate from the aqueous phase or solid phase into the organic phase containing the aromatic substrate. This facilitates the nucleophilic attack on the electron-deficient aromatic ring, leading to the substitution product. The phosphonium cation then returns to the initial phase to repeat the catalytic cycle. The effectiveness of phosphonium salts in these reactions is often attributed to their thermal stability and the lipophilicity of the cation, which is determined by the organic substituents on the phosphorus atom. For instance, tetrabutylphosphonium (B1682233) bromide is noted for its higher reactivity compared to its ammonium analogue, a characteristic attributed to the larger, more polarizable phosphorus atom forming a looser ion pair with the reacting anion phasetransfercatalysis.com.

Although direct data for this compound is scarce, its fundamental structure as a quaternary phosphonium salt suggests it could function as a phase-transfer catalyst in SNAr reactions, though its lower lipophilicity compared to salts with longer alkyl chains might limit its efficacy in certain solvent systems.

Oxidation Reactions

The role of this compound as a direct catalyst in oxidation reactions is not well-documented in scientific literature. However, the bromide ion itself can participate in catalytic cycles for oxidation processes. In oxidative water treatment, for example, bromide ions are oxidized to form hypobromous acid and other reactive bromine species that are potent oxidizing agents for various organic and inorganic compounds nih.gov.

Catalytic Role in Polymerization Processes

Quaternary phosphonium salts are known to act as catalysts or co-catalysts in various polymerization reactions, particularly in ring-opening polymerization (ROP). For instance, bulky phosphonium salts have been shown to accelerate the anionic ring-opening polymerization of propylene oxide by promoting the formation of separated ion pairs, which enhances the nucleophilicity and reactivity of the initiator researchgate.net. While this study used phosphonium salts with larger substituents, it highlights the general principle of action for this class of compounds.

In the context of producing biodegradable materials, ring-opening polymerization of cyclic esters is a key method, and various catalytic systems are employed to control the polymer properties nih.gov. Although specific examples detailing the use of this compound are not prevalent, the underlying principles suggest a potential, albeit likely limited, role.

Furthermore, the cationic polymerization of certain monomers can be influenced by the presence of bromide salts. For example, the cationic polymerization of dimethylketene initiated by aluminum bromide was shown to be better controlled in the presence of tetra-n-butylammonium bromide, leading to polymers with higher crystallinity and molecular weight researchgate.net. This effect is attributed to a reversible equilibrium between active and dormant species, which limits termination and transfer reactions. A similar role for this compound as a bromide source could be envisaged.

Stereoselective and Asymmetric Catalysis with Chiral Phosphonium Bromides

The development of chiral catalysts for asymmetric synthesis is a significant area of research. While chiral phosphines are widely used as ligands for transition metals in asymmetric catalysis, chiral quaternary phosphonium salts have also been explored as organocatalysts. These catalysts are often derived from natural products or synthesized through multi-step procedures to create a chiral environment around the phosphorus center researchgate.netresearchgate.net.

The application of chiral phosphonium salts in asymmetric synthesis often involves phase-transfer catalysis, where the chiral cation associates with the nucleophile to direct its attack on the substrate in an enantioselective manner. However, the literature does not provide evidence for the synthesis or application of chiral derivatives of the tetramethylphosphonium cation specifically. The simple, achiral nature of the tetramethylphosphonium cation itself precludes its direct use in inducing stereoselectivity. To achieve asymmetric induction, the phosphonium salt would need to be functionalized with chiral moieties.

This compound in Advanced Catalytic Systems

The utility of this compound can extend to more complex catalytic systems where it may not be the primary catalyst but plays a crucial supporting role.

Co-catalytic and Reagent Roles in Homogeneous and Heterogeneous Catalysis

In many catalytic systems, a co-catalyst is required to activate the primary catalyst, regenerate its active form, or facilitate a key step in the catalytic cycle. Quaternary phosphonium salts can function as co-catalysts in both homogeneous and heterogeneous systems. For example, in homogeneous catalysis, they can act as phase-transfer agents to bring reactants into the same phase as the catalyst.

In heterogeneous catalysis, phosphonium salts can be used to modify the surface of a solid support, creating active sites for catalysis. While specific examples for this compound are not abundant, the principles of its potential roles can be inferred from related compounds. The deprotonation of this compound yields methylenetrimethylphosphine, a phosphorus ylide that can act as a ligand for transition metals, forming coordination complexes that may have catalytic activity wikipedia.org. This suggests a role for this compound as a precursor to a catalytically active species.

Lewis Acid Catalysis by Phosphonium Salts

The concept of Lewis acid catalysis typically involves electron-deficient species that can accept an electron pair. While phosphines are classic Lewis bases, phosphonium cations are electrophilic at the phosphorus center nih.govrsc.org. The Lewis acidity of phosphonium cations can be significantly enhanced by attaching electron-withdrawing substituents to the phosphorus atom. For instance, fluorophosphonium cations have been shown to be potent Lewis acids capable of catalyzing various organic transformations researchgate.net.

However, the tetramethylphosphonium cation, with four electron-donating methyl groups, is not expected to be a strong Lewis acid. Its Lewis acidity is generally considered to be very low, and there is no significant body of research demonstrating its application as a Lewis acid catalyst. More complex phosphonium cations, such as those with corrole ligands, have been designed to be robust and tunable Lewis acid catalysts, but these are structurally distinct from the simple tetramethylphosphonium cation nih.govmit.edu.

Nonmetal Catalysis (e.g., Acetylene Hydrochlorination using related phosphonium bromides)

Phosphonium salts, including compounds structurally related to this compound, have emerged as promising nonmetal catalysts, particularly as substitutes for toxic heavy-metal catalysts like mercuric chloride in industrial processes. A significant application is the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). rsc.orgrsc.org Research has focused on developing efficient and stable nonmetal alternatives to address the environmental and health hazards associated with traditional mercury-based catalysts. rsc.orgdicp.ac.cn

In this context, supported ionic liquid catalysts using phosphonium bromides have been investigated. For instance, a catalyst comprising tetraphenylphosphonium (B101447) bromide (TPPB) supported on spherical activated carbon (SAC) has demonstrated high efficacy for acetylene hydrochlorination. rsc.org This type of catalyst functions by providing a distinct reaction mechanism compared to metal-based systems. rsc.orgrsc.org

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, reveal that the phosphonium salt's catalytic activity stems from its unique interaction with the reactants. The TPPB catalyst exhibits strong adsorption of hydrogen chloride (HCl) but weak adsorption of acetylene (C₂H₂) and the VCM product. rsc.org The reaction mechanism involves the preferential activation of the H-Cl bond, facilitated by the transfer of electrons from the bromide anion of the phosphonium salt. rsc.org This activation lowers the energy barrier for the subsequent addition of hydrogen and chlorine across the acetylene triple bond. rsc.org The activation energy for the TPPB-catalyzed acetylene hydrochlorination was calculated to be 21.15 kcal mol⁻¹, significantly lower than the 44.29 kcal mol⁻¹ required for the non-catalyzed reaction. rsc.org This weak adsorption of the VCM product is crucial as it promotes rapid desorption, preventing the formation of coke and enhancing the catalyst's stability and lifespan. rsc.org

The performance of such catalysts is highly dependent on reaction conditions. Optimal results for a 15% TPPB/SAC catalyst were achieved at a reaction temperature of 220 °C and an acetylene gas hourly space velocity (GHSV) of 30 h⁻¹. rsc.org Under these conditions, the catalyst exhibited excellent activity and remarkable stability, showing great potential for industrial application as an environmentally benign alternative to mercury-based systems. rsc.org

Table 1: Performance of Supported Tetraphenylphosphonium Bromide in Acetylene Hydrochlorination

| Parameter | Value | Conditions |

| Catalyst | 15% TPPB/SAC | - |

| Acetylene Conversion | 97.1% | 220 °C, GHSV = 30 h⁻¹, VHCl/VC₂H₂ = 1.15 |

| VCM Selectivity | > 99.5% | 220 °C, GHSV = 30 h⁻¹, VHCl/VC₂H₂ = 1.15 |

| Activation Energy | 21.15 kcal mol⁻¹ | DFT Calculation |

| Carbon Deposition | 2.99% | After 300 hours of reaction |

Organocatalytic Systems Integration

Quaternary phosphonium salts are integral components in various organocatalytic systems, most notably as phase-transfer catalysts (PTCs). rsc.orgnbinno.com In phase-transfer catalysis, the phosphonium salt facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed efficiently. rsc.org This methodology is a cornerstone of green chemistry, as it often allows for the use of milder reaction conditions, reduces the need for volatile organic solvents, and simplifies experimental procedures. rsc.orgnbinno.com While chiral quaternary ammonium salts have been more widely studied, related phosphonium salts are an emerging area in asymmetric phase-transfer catalysis. rsc.orgresearchgate.net

The integration of phosphonium salts into more complex catalytic systems includes their immobilization on solid supports. This approach combines the catalytic advantages of the phosphonium salt with the benefits of heterogeneous catalysis, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. nih.gov A notable example is the plasma-assisted immobilization of a bifunctional phosphonium salt organocatalyst onto an amorphous hydrogenated carbon coating on unfunctionalized supports like silica (B1680970) (SiO₂). nih.gov

This immobilized catalyst has proven effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂), a significant reaction for CO₂ valorization. nih.gov The immobilized system demonstrated higher efficiency than both its homogeneous counterpart and a simple impregnated (non-covalently bound) version. nih.gov Under optimized conditions, the catalyst successfully converted a range of terminal and internal epoxides to their corresponding cyclic carbonates with high yields. nih.gov Although the catalyst could be recycled, a gradual decrease in yield was observed after the third run, indicating ongoing research opportunities in enhancing the stability of such immobilized systems. nih.gov

The versatility of phosphonium salts also extends to their use in various asymmetric reactions, including Henry reactions, Michael additions, and alkylations, where they can form specific ion pairs that influence the stereoselectivity of the transformation. rsc.orgnottingham.ac.uk

Table 2: Immobilized Phosphonium Salt Catalyzed Synthesis of Cyclic Carbonates from Epoxides and CO₂

| Substrate | Product Yield | Catalyst System |

| Various Terminal Epoxides | Up to 99% | Plasma-immobilized phosphonium salt on SiO₂ |

| Various Internal Epoxides | Up to 99% | Plasma-immobilized phosphonium salt on SiO₂ |

Applications in Materials Science and Engineering

Development of Novel Polymeric Materials

The compound serves as a precursor or agent in the synthesis of specialized polymers.

Synthesis of Modified Diene-Containing (Co)polymers

Tetramethylphosphonium bromide is utilized as a halogenating agent in methods for producing modified diene-containing (co)polymers. While detailed mechanistic pathways in open literature are scarce, its role is established in the broader context of polymer modification.

Role as Catalyst or Initiator in Polymer and Nanoparticle Synthesis

This compound is employed in the preparation of supported non-metallic catalysts. For instance, it is a preferred quaternary phosphonium (B103445) salt for catalysts used in the production of vinyl chloride monomer (VCM), the key precursor to polyvinyl chloride (PVC). google.com In one method, a solution of this compound is prepared and used to impregnate a carrier like activated carbon to form the final catalyst. google.com The compound is also generally classified as a phase transfer catalyst, which can facilitate reactions between reactants in different phases, a common scenario in polymerization processes. chemicalbook.com

Exploration as Ionic Liquids and Electrolytes

As a salt with a low melting point, this compound is part of the phosphonium ionic liquid family. These materials are noted for their favorable properties, such as high thermal stability and compatibility with strong bases. researchgate.netnih.gov Phosphonium-based ionic liquids exhibit good conductivity, chemical stability, and non-flammability, making them attractive for various applications. nih.gov Their distinct characteristics have led to their use as electrolytes in electrochemical cells and fuel cells, where they can also function as a support for catalytic materials.

Intercalation Chemistry in Layered Materials

The tetramethylphosphonium cation, derived from its bromide salt, has been a subject of study in the intercalation chemistry of layered materials, particularly clay minerals like vermiculite (B1170534). Intercalation involves the insertion of ions or molecules into the gallery spaces of a host material, leading to modified properties.

Studies on Tetramethylphosphonium-Exchanged Vermiculite

Detailed structural studies have been conducted on vermiculite intercalated with tetramethylphosphonium (TMP) cations. In these studies, vermiculite is treated with a this compound solution at elevated temperatures (e.g., 70°C) for several weeks to achieve cation exchange. cambridge.org This process results in a TMP-exchanged vermiculite with a highly ordered, near-perfect three-dimensional stacking. cambridge.org Single-crystal X-ray refinement has provided precise cell parameters for the modified material. cambridge.org

Crystallographic Data for Tetramethylphosphonium-Exchanged Vermiculite cambridge.org

| Parameter | Value |

|---|---|

| a | 5.3492(8) Å |

| b | 9.266(2) Å |

| c | 14.505(6) Å |

| β | 97.08(2)° |

| Space Group | C2/m |

| Polytype | lM |

Structural Dynamics and Electrostatic Interactions in Intercalated Compounds

The intercalation of TMP cations into vermiculite induces significant changes in the host structure, driven by dynamic and electrostatic forces. The phosphorus atoms of the TMP cations are located in two distinct planes within the interlayer, offset from the central plane by approximately 1.23 Å. cambridge.org

A key aspect of this interaction is the role of electrostatics. The positively charged TMP cations engage in electrostatic interactions with the basal oxygen atoms of the vermiculite's silicate (B1173343) sheets. cambridge.orgresearchgate.net These interactions effectively balance the negative charge of the layers that arises from the substitution of silicon by aluminum in the tetrahedral sites. cambridge.org Furthermore, the intercalation process is not static; it influences the geometry of the silicate layers themselves. The tetrahedral rotation angle (α) of the vermiculite structure is altered upon insertion of the TMP cations, which indicates that the layers are not rigid substrates and that dynamic interactions occur during the exchange reaction. cambridge.org

Influence on Metal Nanocluster Morphology and Transformation

This compound plays a significant role in the directed transformation of metal nanoclusters, acting as a molecular trigger that can alter their fundamental structure and morphology. Research into the behavior of platinum-silver nanoclusters has revealed that the introduction of specific phosphonium salts, including this compound, can induce precise structural changes.

In studies involving the bimetallic nanocluster [Pt1Ag28(S-Adm)18(PPh3)4]Cl2 (denoted as Pt1Ag28-2), the addition of this compound ([PMe4]+Br) was shown to initiate a morphological transformation. The initial tetrahedral Pt1Ag28-2 nanocluster reconfigured into a spherical Pt1Ag24 nanocluster upon exposure to the compound. This transformation is not arbitrary but is driven by a phenomenon known as the polarization effect. The ion pair of the salt, in this case, [PMe4]+ and Br-, acts upon the nanocluster, inducing a complete ligand exchange and the subsequent change in the metallic framework.

Interestingly, the rate of this transformation is dependent on the nature of the cation in the phosphonium salt. When comparing this compound with tetraphenylphosphonium (B101447) bromide ([PPh4]+Br), researchers observed a noticeable difference in the conversion speed. The transformation from the orange-colored solution of Pt1Ag28-2 to the green of Pt1Ag24 took approximately 10 seconds with [PMe4]+Br, whereas it occurred in just 3 seconds with [PPh4]+Br. sustainable-bio.com This variation is attributed to the disparity in size between the tetramethylphosphonium and tetraphenylphosphonium cations, which influences the interaction distance and the magnitude of the polarization effect on the nanocluster. sustainable-bio.comwikipedia.org

This ability to manipulate nanocluster morphology is not universal to all salts. Control experiments demonstrated that salts such as Na+Br- or Mg2+(Br-)2 did not induce any transformation, highlighting that the presence of the phosphonium cation is crucial for activating the morphological change. sustainable-bio.com The process is also reversible; by adjusting the proportions of different counterions, the nanoclusters can be converted between spherical and tetrahedral morphologies, creating a controllable, cyclic transformation system. sustainable-bio.comwalshmedicalmedia.com

Click on headers to sort columns.

| Inducing Salt | Initial Nanocluster | Final Nanocluster | Observed Transformation Time | Primary Driving Effect |

|---|---|---|---|---|

| This compound ([PMe4]+Br) | Pt1Ag28-2 (Tetrahedral) | Pt1Ag24 (Spherical) | ~10 seconds | Polarization Effect |

| Tetraphenylphosphonium bromide ([PPh4]+Br) | Pt1Ag28-2 (Tetrahedral) | Pt1Ag24 (Spherical) | ~3 seconds | Polarization Effect |

| Sodium Bromide (NaBr) | Pt1Ag28-2 (Tetrahedral) | No Transformation | N/A | None Observed |

| Magnesium Bromide (MgBr2) | Pt1Ag28-2 (Tetrahedral) | No Transformation | N/A | None Observed |

Applications in Membrane Science and Separations

In the field of membrane science, this compound is recognized for its potential applications in advanced separation and energy technologies, particularly in the domain of fuel cells. It has been identified as a component that can be used in both fuel cells and electrolytic cells. sustainable-bio.com Its primary role in this area is within proton exchange membrane fuel cells (PEMFCs), where it can function as either an electrolyte or a catalyst support. sustainable-bio.com

When used as a catalyst support, this compound would provide a stable matrix for embedding catalyst particles (such as platinum). sustainable-bio.com This is crucial for preventing the aggregation of catalyst nanoparticles and ensuring that their active sites are accessible to the reactants, thereby maximizing the efficiency of the electrochemical reactions that generate power. The thermal stability and specific chemical properties of phosphonium salts are advantageous for maintaining performance under the operating conditions of a fuel cell.

While direct research on membranes composed solely of this compound is specific, the broader class of phosphonium and ammonium-based ionic liquids is extensively studied in separation processes. For instance, the related compound tetrabutylammonium (B224687) bromide has been successfully used as an ion carrier in polymer inclusion membranes (PIMs) for the selective separation of metal ions, such as iron(III) from solutions containing nickel(II), cobalt(II), and lithium(I). These studies demonstrate the principle of using quaternary salts embedded in a polymer matrix to facilitate selective transport across a membrane, a concept that underpins the potential utility of this compound in similar separation or conductive membrane applications.

Click on headers to sort columns.

| Application Area | Specific Role of this compound | Key Function | Relevant Technology |

|---|---|---|---|

| Membrane Science | Electrolyte | Facilitates ion (proton) transport across the membrane. | Proton Exchange Membrane Fuel Cells (PEMFCs) |

| Membrane Science | Catalyst Support | Provides a stable matrix for catalyst particles, enhancing reaction efficiency. | Proton Exchange Membrane Fuel Cells (PEMFCs) |

| Separation Processes | Ion Carrier (Potential) | Enables selective transport of specific ions across a membrane. | Polymer Inclusion Membranes (PIMs) |

Biological and Pharmaceutical Research Applications

Use as Precursors for Pharmaceutical Compound Synthesis

Tetramethylphosphonium bromide is a key starting material in synthetic organic chemistry, primarily for the generation of phosphonium (B103445) ylides. Through deprotonation with a strong base, it forms methylenetrimethylphosphine, a fundamental reagent in the Wittig reaction. wikipedia.org This reaction is a widely utilized and powerful method for synthesizing alkenes from carbonyl compounds such as aldehydes and ketones. mdpi.com The relative simplicity of the tetramethylphosphonium cation allows for a clear investigation of reaction mechanisms without the steric or electronic complexities that larger substituents might introduce.

The Wittig reaction and related methodologies are cornerstones in the synthesis of numerous pharmaceutical compounds. The creation of carbon-carbon double bonds is a critical step in assembling the molecular frameworks of many drugs. Phosphonium salts, in general, are instrumental in these synthetic pathways, enabling the construction of complex molecules, including those with applications as pharmaceuticals and agrochemicals. rsc.org For instance, the formation of pyridine-derived phosphonium salts has been used to facilitate the direct fluoroalkylation of C-H bonds, a valuable transformation in creating drug-like molecules. rsc.org The versatility of phosphonium salts as precursors extends to their use in various coupling reactions and as building blocks for diverse molecular architectures. mdpi.com

Investigation of Therapeutic Potentials of Phosphonium Salts

The unique chemical properties of phosphonium salts, particularly their cationic nature and lipophilicity, have prompted extensive research into their potential therapeutic applications.

Phosphonium lipocations have been synthesized and evaluated for their ability to inhibit the development of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research into structure-activity relationships (SAR) has shown that the antiplasmodial effects are primarily conferred by the phosphonium moiety itself. nih.gov The specific substituents on the phosphorus atom and the length of the lipid chain attached to the cation have a moderate impact on the compound's activity. Both aromatic (e.g., phenyl) and alkyl (e.g., cyclohexyl) substituents on the phosphorus have been shown to yield active compounds. nih.gov Studies involving 1,4-naphthoquinone-based lipocations, which are known inhibitors of the Plasmodium cytochrome bc1 complex, revealed that a lipid chain of four carbons appeared to be optimal for antiplasmodial activity. nih.gov

Table 1: Antimalarial Activity of Selected Phosphonium Salts against P. falciparum (W2, chloroquine-resistant)| Compound Type | Key Structural Features | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| Phthalimide-based lipocations | Phosphonium moiety with varying P-substituents and lipid chain lengths | 134.0 to >3500 | nih.gov |

| 1,4-Naphthoquinone-based lipocations | Phosphonium-containing hydrocarbon chain; optimal 4-carbon lipid chain | Mid-to-high nM concentrations | nih.gov |

| Chloroquine (Reference) | - | 66.9 | nih.gov |

A significant area of research is the investigation of phosphonium salts as anticancer agents. This is based on the observation that cancer cells typically have a higher plasma membrane potential compared to normal cells. nih.govnih.gov This increased potential drives the selective accumulation of lipophilic phosphonium cations within the mitochondria of neoplastic cells. nih.govnih.govresearchgate.net This accumulation disrupts mitochondrial membrane integrity and function, inhibiting respiration and ultimately triggering apoptotic cell death. nih.govresearchgate.net

Numerous studies have demonstrated the potent cytotoxic activity of various phosphonium salts against a range of cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia). nih.gov For example, certain alkyl-tri-n-butylphosphonium and alkyltriphenylphosphonium halides have shown significantly greater potency than the clinically used drug cisplatin. nih.gov The antiproliferative activity is influenced by the structure of the cation and the nature of the counterion, with halides often proving more potent. nih.gov

Table 2: Cytotoxic Activity of Selected Phosphonium Salts against Cancer Cell Lines| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Alkyl-triphenylphosphonium bromide (Compound 8) | HeLa | Significantly more potent than cisplatin | nih.gov |

| Alkyl-triphenylphosphonium iodide (Compound 9) | K562 | Several times more potent than cisplatin | nih.gov |

| Alkyl-triphenylphosphonium iodide (Compound 10) | K562 | Several times more potent than cisplatin | nih.gov |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast Cancer) | Exhibits antiproliferative effects | nih.govresearchgate.net |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa | Exhibits antiproliferative effects | nih.govresearchgate.net |

| Tetraphenylphosphonium (B101447) (TPP) cation | PaCa-2 (Pancreatic Carcinoma) | Selectively inhibited growth compared to normal cells | nih.gov |

Quaternary phosphonium salts (QPS) are recognized as a promising class of antimicrobial agents, often exhibiting advantages over their more common quaternary ammonium counterparts in terms of thermal stability and synthesis kinetics. mdpi.comproquest.com Their antimicrobial action is largely attributed to their ability to disrupt bacterial cell membranes. The positively charged phosphorus center interacts with the negatively charged components of the bacterial membrane, leading to altered surface properties, reduced membrane integrity, and leakage of cytoplasmic contents. oup.com

The effectiveness of phosphonium salts is strongly dependent on their molecular structure, particularly the length of the alkyl chains attached to the phosphorus atom. nih.gov For instance, in studies with alkyltrimethylphosphonium salts, bactericidal activity against S. aureus and E. coli increased with longer alkyl chains. nih.gov Conversely, for dialkyldimethylphosphonium salts, activity sometimes decreased as chain length increased, indicating a complex relationship between structure and function. nih.gov These compounds have shown efficacy against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, and antibiotic-resistant strains like MRSA. mdpi.comnih.gov

Table 3: Antimicrobial Activity of Selected Phosphonium Salts| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Alkyltrimethylphosphonium salts (C10-C18) | S. aureus, E. coli | Activity increases with alkyl chain length. | nih.gov |

| Didecyldimethylphosphonium chloride | MRSA | High bacteriostatic activity (MIC = 0.78 µg/ml). | nih.gov |

| Quinoline-functionalized phosphonium salt | S. aureus, E. coli | Showed higher antibacterial activity compared to pyrazine and quinoxaline-functionalized salts. | mdpi.com |

| Tetraarylphosphonium salts with hydroxy-/methoxy-moieties | S. aureus, Bacillus cereus | Activity increased with the number of methoxy substituents. | mdpi.com |

Research in Cellular Biology and Membrane Potential Studies

In cellular biology, lipophilic cations such as tetraphenylphosphonium (TPP+), a close structural analog of tetramethylphosphonium, are invaluable tools for measuring membrane potential. nih.gov The principle behind this application is that the positively charged, membrane-permeable cation will distribute across the plasma and mitochondrial membranes according to the Nernst equation. nih.govresearchgate.net It accumulates inside the cell, driven by the negative-inside membrane potential.

By measuring the amount of the phosphonium cation accumulated by a population of cells or organelles like synaptosomes, researchers can calculate the membrane potential. nih.gov This technique often involves using a TPP+-selective electrode to measure the external concentration of the ion; the decrease in external concentration after the addition of cells corresponds to the amount taken up. nih.gov This method has been used to estimate the resting potential of synaptosomes to be between -75 to -90 mV. nih.gov

Furthermore, this technique is crucial for studying ion transport. Changes in membrane potential, which can be triggered by the activity of ion channels, pumps, or transporters, can be monitored by observing the subsequent redistribution of the phosphonium cation probe. frontiersin.org For example, the use of ionophores like valinomycin, which selectively increases potassium permeability, can be used to artificially set the membrane potential to known values based on the potassium gradient, allowing for the calibration of other potential-sensitive probes. frontiersin.orgnih.gov

Interaction with Cell Membranes

The tetramethylphosphonium cation, due to its positive charge and lipophilic nature, is part of a class of compounds investigated for their interaction with biological membranes. These interactions are particularly relevant for studying the electrical properties of cell membranes, specifically the membrane potential.

Detailed research has been conducted on closely related lipophilic cations, such as tetraphenylphosphonium (TPP+), to serve as probes for measuring membrane potential, particularly in mitochondria. The principle relies on the electrochemical gradient across the mitochondrial inner membrane, which is negative on the inside (matrix). Positively charged lipophilic cations like TPP+ can permeate the membrane and accumulate within the mitochondrial matrix. The extent of this accumulation is dependent on the magnitude of the membrane potential. nih.gov

This relationship allows researchers to estimate the membrane potential by measuring the distribution of the cation across the membrane. A common method involves using a TPP+-selective electrode to determine the concentration of the cation outside the mitochondria. As mitochondria take up the TPP+, its concentration in the external medium decreases, and this change can be used to calculate the potential. nih.govresearchgate.net Studies have shown that for mitochondria in a resting state (state 4), the membrane potential is approximately 180 mV (negative inside). nih.gov This technique is sensitive enough to detect transitions between different respiratory states of the mitochondria. nih.gov

While tetraphenylphosphonium is a widely studied probe, other lipophilic cations are also used, each with different properties. The selection of a probe often depends on the specific biological system and the experimental conditions.

| Probe | Principle of Detection | Common Application | Reference |

|---|---|---|---|

| Tetraphenylphosphonium (TPP+) | Ion-Selective Electrode | Quantitative measurement of mitochondrial membrane potential in isolated mitochondria. | nih.govresearchgate.net |

| Tetramethylrhodamine, Ethyl Ester (TMRE) | Fluorescence Microscopy/Flow Cytometry | Qualitative and quantitative assessment of mitochondrial membrane potential in living cells. | nih.gov |

| Dibenzyldimethylammonium (DDA+) | Ion-Selective Electrode | Used similarly to TPP+ for mitochondrial membrane potential, but with different membrane permeation kinetics. | nih.gov |

Drug Delivery System Investigations